REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:5]=[CH:6][N:7]2[C:12]=1[C:11](=O)[NH:10][CH:9]=[N:8]2)([CH3:3])[CH3:2].P(Cl)(Cl)([Cl:16])=O>>[Cl:16][C:11]1[C:12]2=[C:4]([CH:1]([CH3:3])[CH3:2])[CH:5]=[CH:6][N:7]2[N:8]=[CH:9][N:10]=1
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Name
|
|
Quantity
|
0.035 g
|
Type
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reactant
|
Smiles
|
C(C)(C)C=1C=CN2N=CNC(C21)=O
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Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1.5 h
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Duration
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1.5 h
|
Type
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CONCENTRATION
|
Details
|
then concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
The residue was partitioned between ethyl acetate and saturated aqueous sodium bicarbonate
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Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted twice with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic washes were dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a tan solid that
|
Type
|
CUSTOM
|
Details
|
was used in the next step without further purification
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC=NN2C1=C(C=C2)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |